molecular formula C19H17N3O3 B2628184 Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate CAS No. 477862-14-9

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate

Cat. No.: B2628184
CAS No.: 477862-14-9
M. Wt: 335.363
InChI Key: CAPQLPZSOFKCDO-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate is a heterocyclic compound featuring a pyridine-pyrimidine core linked to a phenoxypropanoate ester. This structure is characteristic of agrochemicals and pharmaceuticals, where the pyridine and pyrimidine moieties often enhance binding to biological targets.

Properties

IUPAC Name

methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13(19(23)24-2)25-15-8-6-14(7-9-15)18-21-12-10-17(22-18)16-5-3-4-11-20-16/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPQLPZSOFKCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331295
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666157
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477862-14-9
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate typically involves the reaction of 2-pyridinyl and 2-pyrimidinyl derivatives with phenoxypropanoate under controlled conditions. One common method involves the use of dichloromethane as a solvent and sodium carbonate as a base. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Ester Hydrolysis

The ester functional group (COOCH3-COOCH_3) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid.

Reaction Conditions

  • Basic Hydrolysis :
    \text{Methyl 2 }propanoate}+\text{NaOH aq }\rightarrow \text{2 }propanoicacid}+\text{CH}_3\text{OH}
    Conducted in aqueous NaOH at elevated temperatures (60–80°C) .

  • Acidic Hydrolysis :
    \text{Methyl 2 }propanoate}+\text{HCl aq }\rightarrow \text{2 }propanoicacid}+\text{CH}_3\text{Cl}
    Requires prolonged heating (12–24 hours) .

Kinetics and Stability

  • The ester group is more reactive than the aromatic substituents, making hydrolysis the dominant reaction under aqueous conditions .

  • Stability studies indicate a half-life of \sim 3 hours under basic conditions at 70°C .

Aromatic Substitution Reactions

The heterocyclic rings (pyridinyl and pyrimidinyl) and phenyl ether moiety enable substitution reactions.

Electrophilic Aromatic Substitution (EAS)

  • Nitration :
    \text{Methyl 2 }propanoate}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro substituted derivatives}
    Reacts selectively at the phenyl ether position due to activating ether groups .

  • Sulfonation :
    \text{Methyl 2 }propanoate}+\text{SO}_3\rightarrow \text{Sulfonated derivatives}
    Requires high-temperature conditions (>100C>100^\circ \text{C}) .

Nucleophilic Aromatic Substitution (NAS)

  • Substitution occurs at the pyrimidinyl ring under strongly basic conditions (e.g., NaNH2\text{NaNH}_2) .

Oxidation and Reduction

The compound undergoes oxidation of sulfur centers and reduction of carbonyl groups.

Oxidation

  • Sulfur Oxidation :
    \text{Methyl 2 }propanoate}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide Sulfone derivatives}
    Requires catalytic amounts of AcOH\text{AcOH} or H2SO4\text{H}_2\text{SO}_4 .

Reduction

  • Ester Reduction :
    \text{Methyl 2 }propanoate}+\text{LiAlH}_4\rightarrow \text{Propanol derivatives}
    Conducted in dry ether at 20C-20^\circ \text{C} .

Cross-Coupling Reactions

The aromatic rings facilitate palladium-catalyzed coupling reactions.

Suzuki Coupling

  • \text{Methyl 2 }propanoate}+\text{Boronic acid}\rightarrow \text{Biaryl derivatives}
    Uses Pd PPh3)4\text{Pd PPh}_3)_4 and K2CO3\text{K}_2\text{CO}_3 in THF .

Heck Reaction

  • \text{Methyl 2 }propanoate}+\text{Alkenes}\rightarrow \text{Styrene derivatives}
    Requires PdCl2\text{PdCl}_2 and CuI\text{CuI} in DMF .

Thermodynamic and Kinetic Data

Reaction Reagent Temperature (°C) Time (hours) Yield (%)
Basic HydrolysisNaOH (aq)70685
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF1001272
NitrationHNO₃/H₂SO₄50465

Structural Insights

The compound’s reactivity is influenced by its molecular structure:

  • Ester Group : Hydrolyzes readily due to high electrophilicity of the carbonyl carbon .

  • Pyridinyl/Pyrimidinyl Rings : Activate adjacent positions for substitution via resonance effects .

  • Phenyl Ether Linkage : Stabilizes intermediates in substitution reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrimidine have been shown to inhibit tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. Research highlights include:

  • Mechanism of Action: These compounds often act as enzyme inhibitors or modulators of signaling pathways related to cancer progression.
  • Case Study: A derivative of this compound demonstrated potent activity against breast cancer cells in vitro, leading to further investigations into its mechanism and efficacy in vivo .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Similar compounds have been studied for their effects on glycine transporters, which are crucial for neurotransmission:

  • GlyT1 Inhibition: Compounds structurally related to this compound have shown promise as GlyT1 inhibitors, potentially enhancing glycine levels in the central nervous system .

Herbicidal Properties

Research has indicated that certain derivatives of this compound can be developed as herbicides. The structural characteristics allow these compounds to disrupt plant growth by inhibiting specific enzymatic pathways essential for plant development.

  • Field Trials: Preliminary trials have shown effective weed control with minimal impact on crop yield, indicating a favorable profile for agricultural use .

Polymer Development

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of specialty polymers:

  • Polymerization Studies: Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties.
  • Case Study: A study demonstrated that polymers synthesized with this compound exhibited improved resistance to degradation under UV exposure, making them suitable for outdoor applications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsPotent inhibition of tumor growth
Neuropharmacological effectsGlyT1 inhibition leading to increased glycine levels
Agricultural ScienceHerbicidesEffective weed control with crop safety
Materials ScienceSpecialty polymersEnhanced thermal stability and UV resistance

Mechanism of Action

The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Target Compound C₂₀H₁₇N₃O₃* ~347.37 Pyridine-pyrimidine core Potential herbicide/enzyme inhibitor
Haloxyfop-methyl C₁₆H₁₃ClF₃NO₄ 375.73 3-Cl, 5-CF₃ pyridine ACCase herbicide
Fluazifop-P-butyl C₁₉H₂₀F₃NO₄ 383.3 5-CF₃ pyridine, butyl ester Grass herbicide
Methyl 2-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}propanoate C₂₀H₁₇FN₂O₃ 352.37 4-Fluorophenyl pyrimidine Not specified (agrochemical candidate)

*Estimated based on structural similarity.

Research Findings and Trends

  • Agrochemicals: Pyridine-pyrimidine hybrids are under-explored in herbicides. Haloxyfop-methyl’s commercial success highlights the importance of electron-deficient pyridines for ACCase inhibition . The target compound’s dual heterocycle may offer novel binding modes but could face challenges in bioavailability due to higher molecular weight.
  • Pharmaceuticals: Bezafibrate’s efficacy suggests phenoxypropanoates with polar side chains (e.g., amides) are viable for metabolic disorders. The target compound’s lack of such groups limits direct pharmacological overlap .
  • Synthetic Feasibility: and outline routes for phenoxypropanoate esters, typically involving nucleophilic substitution or esterification under acidic conditions .

Biological Activity

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate, also known by its CAS number 477857-18-4, is a complex organic compound characterized by its unique combination of pyridine and pyrimidine rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C18H15N3O3
  • Molecular Weight : 321.33 g/mol
  • Structural Features : The compound features a propanoate ester linked to a phenoxy group substituted with pyridine and pyrimidine moieties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural characteristics of the pyridine and pyrimidine rings facilitate binding to active sites, potentially leading to the modulation of protein activity. This interaction can result in various biological effects, including:

  • Inhibition of Cell Proliferation : The compound may inhibit the growth of certain cancer cell lines.
  • Anti-inflammatory Effects : It may modulate inflammatory responses through enzyme inhibition.

Anticancer Properties

Research indicates that compounds containing pyridine and pyrimidine rings often exhibit significant anticancer activity. For instance, a study assessed various derivatives against multiple cancer cell lines using the MTT assay. The results showed that certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like etoposide, indicating enhanced anticancer efficacy.

CompoundCell LineIC50 (µM)
This compoundMCF-70.09 ± 0.0085
Comparison Compound (Etoposide)MCF-7>1.0
Compound with 4-Pyridyl GroupA5490.03 ± 0.0056

This data suggests that this compound may possess superior anticancer properties compared to traditional agents.

Anti-inflammatory Activity

The compound's potential anti-inflammatory activity has been evaluated through in vitro assays measuring nitric oxide production in response to lipopolysaccharide (LPS) stimulation. Results indicated a significant reduction in NO levels, suggesting that it may act as an effective anti-inflammatory agent.

Case Studies

  • Study on Cytotoxicity :
    A study examined the cytotoxic effects of this compound on various cancer cell lines including HepG2 and HCT-116. The findings revealed substantial cytotoxicity, particularly against MCF-7 cells, with IC50 values indicating strong potential for development as an anticancer drug.
  • Enzyme Interaction Studies :
    Research focusing on enzyme interactions highlighted that the compound could serve as a ligand in biochemical assays, demonstrating its ability to modulate enzyme activity which is crucial for drug development.

Comparative Analysis

To understand its unique properties better, we can compare this compound with similar compounds known for their biological activities:

Compound NameBiological ActivityNotable Features
4-Methyl-2-(2-pyridinyl)quinolineAnticancerSelective cytotoxicity against specific cancer cell lines
4-Hydroxy-2-quinolonesAntimicrobialBroad-spectrum antimicrobial properties

This compound stands out due to its unique structural features that confer distinct chemical and biological properties compared to these similar compounds.

Q & A

Basic: What are the key synthetic routes for Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate?

Methodological Answer:
A common synthesis involves coupling 4-(4,6-dimethoxypyrimidin-2-yloxy)benzenamine with methyl 2-chloropropanoate in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction is conducted at 100°C for 10 hours, followed by extraction with ethyl acetate, drying with Na₂SO₄, and purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) . Critical parameters include maintaining anhydrous conditions and optimizing reaction time to minimize side products like hydrolyzed esters.

Basic: What analytical methods are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight via m/z values (e.g., [M+H₂O]+ = 450) and detect impurities .
  • HPLC (High-Performance Liquid Chromatography): Retention time (e.g., 0.90 minutes under SQD-FA05 conditions) and peak symmetry are critical for purity analysis .
  • NMR and IR Spectroscopy: For functional group identification and stereochemical confirmation (e.g., distinguishing R/S configurations using chiral columns) .

Basic: What is the mechanism of herbicidal activity for structurally related compounds?

Methodological Answer:
this compound analogs (e.g., fluazifop-P-butyl) inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. The compound is absorbed systemically, hydrolyzed to its active acid form, and disrupts meristematic growth in grasses . Researchers should validate target-site sensitivity using enzyme inhibition assays and compare cross-resistance profiles with other ACCase inhibitors.

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Selection: Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated in pyridazine derivatives .
  • Workflow Automation: Implement continuous-flow reactors for consistent mixing and temperature control, reducing batch-to-batch variability .

Advanced: How to address contradictions in reported spectroscopic data?

Methodological Answer:
Discrepancies in LC-MS or HPLC data may arise from:

  • Ionization Artifacts: Use electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) to cross-validate mass spectra.
  • Column Variability: Standardize columns (e.g., C18 vs. phenyl-hexyl) and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) across labs .
  • Degradation Products: Conduct stability studies under varying pH and temperature to identify hydrolytic or oxidative byproducts .

Advanced: What metabolic pathways are involved in its activation and degradation?

Methodological Answer:

  • Hydrolysis: Esterases convert the methyl ester to the active carboxylic acid form in planta, as seen in fluazifop-P-butyl .
  • Cytochrome P450-Mediated Oxidation: Investigate hepatic microsomal assays (e.g., rat liver S9 fractions) to identify metabolites like hydroxylated pyrimidine rings.
  • Soil Degradation: Use ¹⁴C-labeled studies to track mineralization pathways and persistence in different soil types .

Advanced: How does stereochemistry influence bioactivity and environmental fate?

Methodological Answer:

  • Enantiomeric Specificity: The (R)-enantiomer of related compounds (e.g., quizalofop-P-ethyl) exhibits 10–100× higher herbicidal activity than the (S)-form. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and compare ACCase inhibition .
  • Environmental Persistence: Stereoselective degradation in soil (e.g., preferential microbial breakdown of one enantiomer) affects residual activity. Conduct enantiomer-specific LC-MS/MS monitoring in field trials .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents on the pyridine (e.g., Cl, CF₃) or phenoxy (e.g., methyl, nitro) groups.
  • Biological Testing: Use whole-plant assays (e.g., Arabidopsis thaliana) and ACCase inhibition assays to correlate substituent electronegativity with activity .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to ACCase’s carboxyltransferase domain .

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